molecular formula C11H9N3 B159882 Pyrido[1,2-a]benzimidazol-8-amine CAS No. 130595-01-6

Pyrido[1,2-a]benzimidazol-8-amine

Cat. No. B159882
M. Wt: 183.21 g/mol
InChI Key: HYGAHBMNSQAQQV-UHFFFAOYSA-N
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Description

Pyrido[1,2-a]benzimidazol-8-amine is a heterocyclic compound that contains a total of 25 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .


Synthesis Analysis

The synthesis of Pyrido[1,2-a]benzimidazol-8-amine involves several steps. The Deng group developed a metal-free, iodine-promoted synthesis of substituted pyrido[1,2-a]benzimidazoles from cyclohexanones and 2-aminopyridines. Air oxygen was used as an oxidant and iodine was utilized as a mediator . Another approach reported by the Das group involved the preparation of Pyrido[1,2-a]benzimidazoles from 2-aminopyridines and 2-iodophenylboronic acids under ligand-free Cu(OAc)2-catalyzed Ullmann-type one-pot intramolecular cascade reaction .


Molecular Structure Analysis

The molecular structure of Pyrido[1,2-a]benzimidazol-8-amine includes a total of 25 bonds; 16 non-H bonds, 15 multiple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyridine .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[1,2-a]benzimidazol-8-amine are complex and involve several steps. The most common routes to benzimidazoles are condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes and intramolecular oxidative condensation of anilides or amidines .

properties

IUPAC Name

pyrido[1,2-a]benzimidazol-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-8-4-5-9-10(7-8)14-6-2-1-3-11(14)13-9/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGAHBMNSQAQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562174
Record name Pyrido[1,2-a]benzimidazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[1,2-a]benzimidazol-8-amine

CAS RN

130595-01-6
Record name Pyrido[1,2-a]benzimidazol-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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